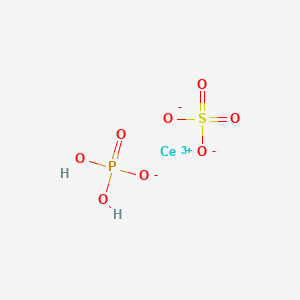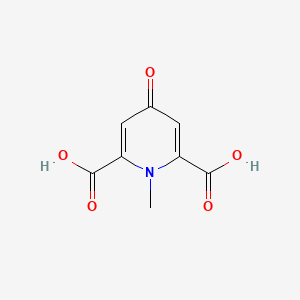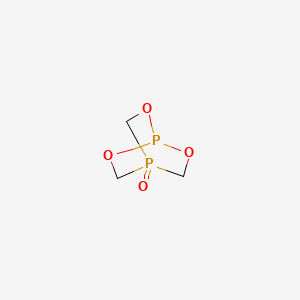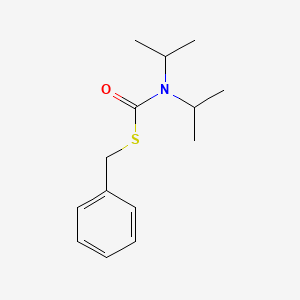
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is an organic compound with a complex structure It is a derivative of benzamide, characterized by the presence of an amino group, two methyl groups, and a piperidinoethyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,6-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is then alkylated with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The compound can be reduced to remove the piperidinoethyl group, yielding simpler derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like sodium hydroxide are common.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of simpler benzamide derivatives.
Substitution: Formation of acylated or alkylated products.
Applications De Recherche Scientifique
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinoethyl group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest derivative, lacking the amino and piperidinoethyl groups.
4-Amino-N,N-dimethylbenzamide: Similar structure but without the piperidinoethyl group.
N-(4-Aminophenyl)benzamide: Contains an amino group but lacks the methyl and piperidinoethyl groups.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidinoethyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from simpler benzamide derivatives.
Propriétés
Numéro CAS |
39728-51-3 |
|---|---|
Formule moléculaire |
C16H25N3O |
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
4-amino-2,6-dimethyl-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H25N3O/c1-12-10-14(17)11-13(2)15(12)16(20)18-6-9-19-7-4-3-5-8-19/h10-11H,3-9,17H2,1-2H3,(H,18,20) |
Clé InChI |
WSNJPXVOXKDZNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)NCCN2CCCCC2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

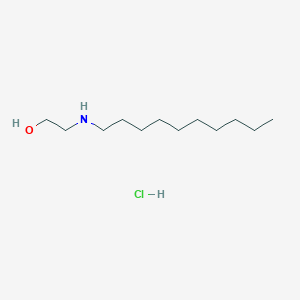

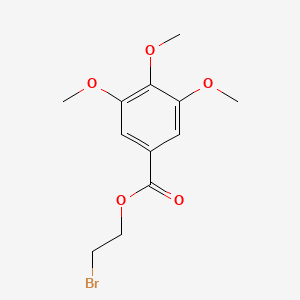
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
